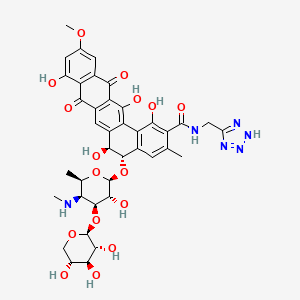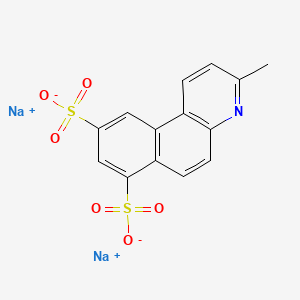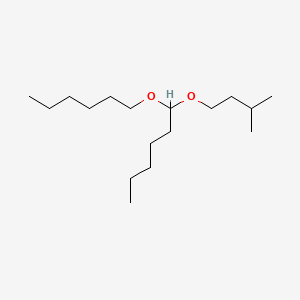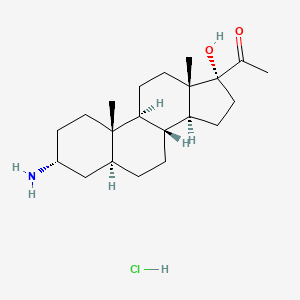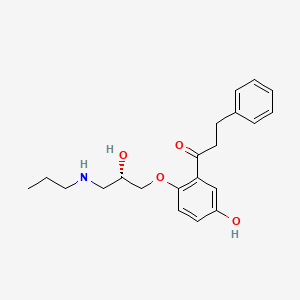
(S)-5-Hydroxypropafenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Hydroxypropafenone is a chiral compound that belongs to the class of antiarrhythmic agents. It is a derivative of propafenone, a medication used to treat certain types of serious irregular heartbeat (arrhythmias). The presence of the hydroxyl group at the fifth position and the specific (S)-enantiomer configuration contribute to its unique pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Hydroxypropafenone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the propafenone backbone.
Hydroxylation: Introduction of the hydroxyl group at the fifth position is achieved through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or potassium permanganate.
Chiral Resolution: The (S)-enantiomer is separated from the racemic mixture using chiral resolution techniques such as chiral chromatography or enzymatic resolution.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Hydroxypropafenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding the parent propafenone compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 5-ketopropafenone.
Reduction: Regeneration of propafenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-5-Hydroxypropafenone has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on ion channels and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (S)-5-Hydroxypropafenone involves its interaction with cardiac ion channels, particularly sodium and potassium channels. By modulating the activity of these channels, the compound stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby exerting its antiarrhythmic effects. The specific (S)-enantiomer configuration enhances its binding affinity and selectivity for these molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propafenone: The parent compound without the hydroxyl group.
Flecainide: Another antiarrhythmic agent with a similar mechanism of action.
Amiodarone: A structurally different but functionally similar antiarrhythmic drug.
Uniqueness
(S)-5-Hydroxypropafenone is unique due to the presence of the hydroxyl group at the fifth position and its specific (S)-enantiomer configuration. These structural features contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in both research and clinical settings.
Propriétés
Numéro CAS |
118648-84-3 |
|---|---|
Formule moléculaire |
C21H27NO4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3/t18-/m0/s1 |
Clé InChI |
LUTWDNUXHDYZRA-SFHVURJKSA-N |
SMILES isomérique |
CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |
SMILES canonique |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



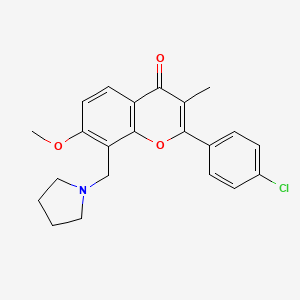
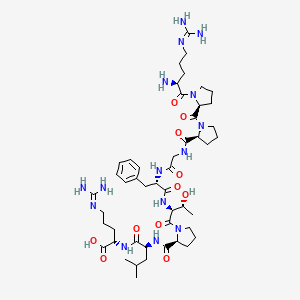
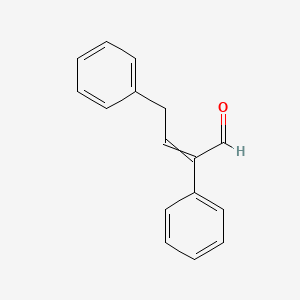


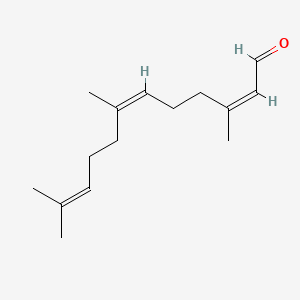
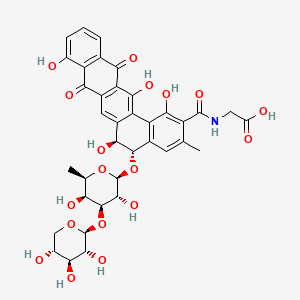
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)
